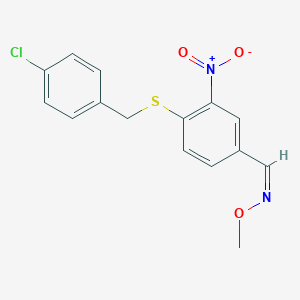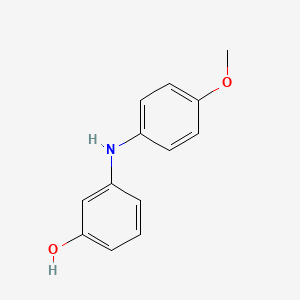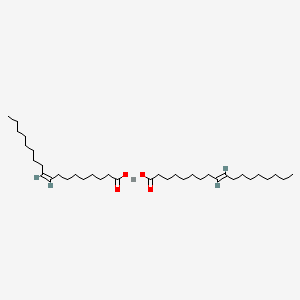
9-Octadecenoic acid (9Z)-, lead salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecenoic acid (9Z)-, lead salt is a chemical compound derived from 9-Octadecenoic acid, commonly known as oleic acid. This compound is characterized by the presence of a lead ion, which forms a salt with the fatty acid. Oleic acid is a monounsaturated fatty acid that is widely found in various natural sources, including olive oil. The lead salt of 9-Octadecenoic acid is used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 9-Octadecenoic acid (9Z)-, lead salt typically involves the reaction of oleic acid with a lead-containing compound. One common method is to react oleic acid with lead acetate in an aqueous medium. The reaction conditions often include heating and stirring to ensure complete reaction and formation of the lead salt. Industrial production methods may involve large-scale reactors and continuous processing to produce the compound efficiently .
Analyse Chemischer Reaktionen
9-Octadecenoic acid (9Z)-, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxide and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the lead salt back to oleic acid and elemental lead. Reducing agents such as sodium borohydride are often used.
Substitution: The lead ion in the compound can be substituted with other metal ions through reactions with metal salts.
Wissenschaftliche Forschungsanwendungen
9-Octadecenoic acid (9Z)-, lead salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly in understanding the toxicity and biological interactions of lead-containing compounds.
Medicine: Research is conducted to explore potential medical applications, including its use in drug delivery systems and as a model compound for studying lead toxicity.
Wirkmechanismus
The mechanism of action of 9-Octadecenoic acid (9Z)-, lead salt involves its interaction with biological molecules and cellular structures. The lead ion can bind to proteins, enzymes, and other cellular components, disrupting their normal function. This can lead to various toxic effects, including inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of oxidative stress. The molecular targets and pathways involved in these effects are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
9-Octadecenoic acid (9Z)-, lead salt can be compared with other similar compounds, such as:
Oleic Acid: The parent compound, which lacks the lead ion and is widely used in food and cosmetics.
Sodium Oleate: A sodium salt of oleic acid, used in soaps and detergents.
Lead Stearate: Another lead-containing fatty acid salt, used as a stabilizer in plastics and as a lubricant.
Zinc Oleate: A zinc salt of oleic acid, used in rubber and plastic industries.
These comparisons highlight the unique properties and applications of this compound, particularly its use in industrial and research settings.
Eigenschaften
CAS-Nummer |
15347-55-4 |
|---|---|
Molekularformel |
C36H66O4Pb |
Molekulargewicht |
770 g/mol |
IUPAC-Name |
lead(2+);(Z)-octadec-9-enoate;(E)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b10-9+;10-9-; |
InChI-Schlüssel |
OGWDBCXXWRKGJC-HUGPZQPHSA-L |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pb+2] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


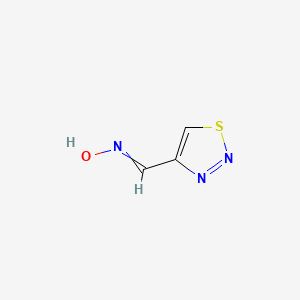
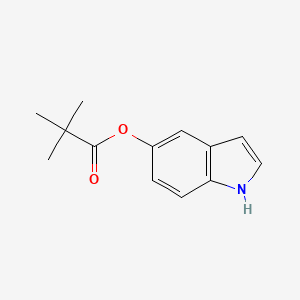
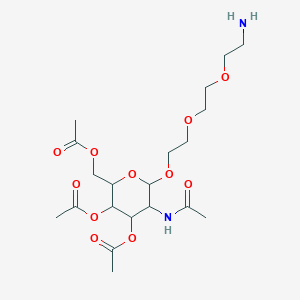
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)
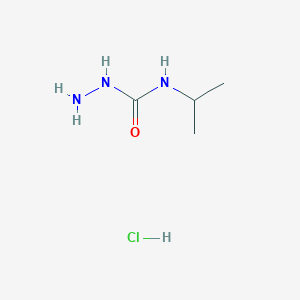
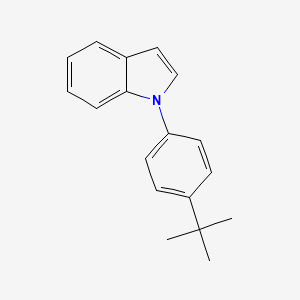
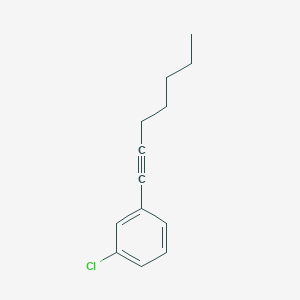
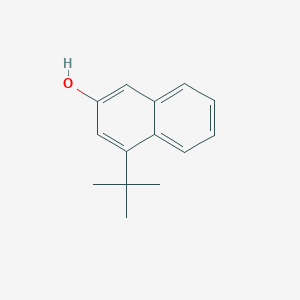
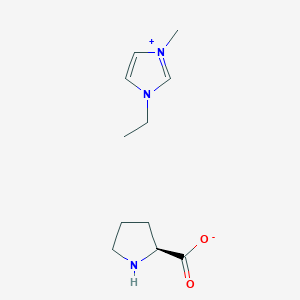
![5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14117456.png)
